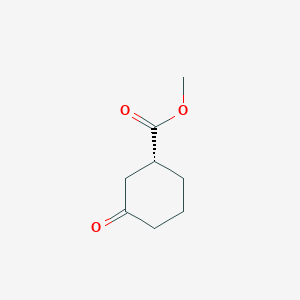

Methyl (1R)-3-oxocyclohexane-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R)-3-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEFSJWFUPHVPY-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Cyclohexanone Derivatives in Synthetic Chemistry

Chiral cyclohexanone (B45756) derivatives are invaluable synthons in organic synthesis. Their rigid, six-membered ring system provides a well-defined three-dimensional scaffold upon which chemists can elaborate complex molecular architectures with a high degree of stereocontrol. The carbonyl group and the stereocenter(s) within the ring are key functional handles that allow for a wide array of chemical transformations, including but not limited to, nucleophilic additions, enolate chemistry, and rearrangements.

The utility of these derivatives is underscored by their presence in the core structures of numerous natural products and pharmaceutical agents. The controlled installation of substituents on the cyclohexanone ring is a powerful strategy for accessing a diverse range of molecular shapes and functionalities, which is crucial for modulating biological activity. Consequently, the development of efficient methods for the asymmetric synthesis of chiral cyclohexanones remains an active and important area of research.

An Overview of 1r 3 Oxocyclohexane 1 Carboxylate Derivatives As Synthetic Intermediates

Derivatives of (1R)-3-oxocyclohexane-1-carboxylate, with Methyl (1R)-3-oxocyclohexane-1-carboxylate being a prime example, are highly versatile synthetic intermediates. The "(1R)" designation specifies the absolute configuration at the first carbon atom, rendering the molecule chiral. This inherent chirality is a critical feature, as it can be transferred to subsequent products in a synthetic sequence, obviating the need for challenging and often inefficient resolution steps later on.

These intermediates are often employed in the synthesis of complex target molecules where the cyclohexanone (B45756) framework constitutes a significant portion of the final structure. The strategic placement of the ketone and the carboxylate group allows for selective functionalization. For instance, the ketone can be a site for stereoselective reductions or additions, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations.

The synthesis of these valuable building blocks can be approached through various strategies, including the use of the "chiral pool," which involves utilizing readily available enantiopure natural products as starting materials. nih.govresearchgate.net Alternatively, asymmetric synthesis methodologies, such as organocatalysis or enzymatic resolutions, can be employed to generate the desired enantiomer with high purity. nih.govrsc.org For example, the kinetic resolution of racemic esters using specific enzymes can be a powerful method to isolate the desired enantiomer. nih.gov

Fundamental Structural Elements and Stereochemical Implications

Reactions at the Ketone Carbonyl Group

The ketone moiety is a key site for carbon-carbon bond formation and functional group interconversion. Its reactions are often influenced by the adjacent chiral center bearing the ester group, leading to opportunities for stereocontrol.

The ketone carbonyl in this compound is susceptible to attack by various nucleophiles. The stereochemical outcome of these additions is of significant interest, as it can lead to the formation of new stereocenters. A notable example is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While the ketone in the title compound is not α,β-unsaturated itself, it is a β-keto ester and can react with α,β-unsaturated compounds in the presence of a suitable catalyst.

Research has shown that the Michael addition of β-keto esters like methyl 2-oxocyclohexanecarboxylate to nitroalkenes can be achieved with high enantioselectivity using chiral organocatalysts. For instance, thiourea-based catalysts derived from (R,R)-1,2-diphenylethylenediamine have been employed to catalyze these reactions. rsc.org The stereoselectivity in such reactions is influenced by the catalyst's ability to activate both the nucleophile (the enol form of the β-keto ester) and the electrophile (the nitroalkene) through hydrogen bonding, directing the approach of the reactants to favor one stereoisomer. rsc.orgmasterorganicchemistry.com The formation of one stereoisomer over another is a hallmark of a stereoselective reaction. masterorganicchemistry.com The diastereoselective synthesis of complex molecules often relies on controlling the stereochemistry of such nucleophilic additions. uv.esmdpi.com

Table 1: Examples of Stereoselective Nucleophilic Additions to β-Keto Esters This table is illustrative of reactions on similar substrates, as specific data for this compound was not available in the search results.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Methyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | (R,R)-DPEN-derived thiourea | Michael Adduct | Good enantioselectivity | rsc.org |

| Methyl 2-oxocyclohexanecarboxylate | Various nitroalkenes | (R,R)-DPEN-derived thiourea | Michael Adduct | Good enantioselectivity | rsc.org |

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental transformations for ketones. libretexts.orglibretexts.org The Knoevenagel condensation is a prominent example, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). nih.govresearchgate.net

This reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a carbanion. nih.gov This carbanion then acts as a nucleophile, attacking the ketone carbonyl of this compound. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. nih.govresearchgate.net A variety of catalysts, including amines, ammonium (B1175870) salts, and even heterogeneous catalysts like modified metal-organic frameworks (MOFs), have been shown to be effective for Knoevenagel condensations. nih.govresearchgate.netpsu.edu The use of ionic liquids as both solvent and catalyst has also been explored to promote these reactions under mild conditions. psu.edu

Table 2: Conditions for Knoevenagel Condensation This table presents general conditions applicable to ketones and active methylene compounds.

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Malononitrile | Amino-functionalized MOF, Ethanol, RT, 5 min | 2-Benzylidenemalononitrile | nih.gov |

| Various Aldehydes | Malononitrile | Thiourea, Ammonium chloride, Solvent-free | Substituted Alkenes | researchgate.net |

| 3-Formyl chromone | 3-Methyl-1-phenylpyrazolin-5-(4H)-one | Ethylammonium nitrate (B79036) (ionic liquid), RT | Condensed Heterocycle | psu.edu |

Transformations of the Ester Moiety

The methyl ester group is a versatile handle for further synthetic modifications, allowing for the introduction of different functional groups.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemspider.com Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. chemspider.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide acts as the nucleophile. masterorganicchemistry.comgoogle.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com This reaction is crucial in processes like biodiesel production, where triglycerides (triesters of glycerol) are converted to methyl esters. neptjournal.com

Table 3: General Conditions for Ester Transformations

| Reaction | Substrate | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Hydrolysis | Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O, Methanol | Reflux, then HCl | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | chemspider.com |

| Transesterification (Base-catalyzed) | Coconut Oil (Triglycerides) | Methanol, Sodium methoxide (B1231860) | Reflux | Methyl esters (Biodiesel) | google.com |

| Transesterification (Acid-catalyzed) | Generic Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) | Heat | New Ester | masterorganicchemistry.com |

The ester group of this compound can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents, as esters are less reactive than ketones. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing both esters and ketones to alcohols. khanacademy.org The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of the methoxide group and a second hydride attack on the intermediate aldehyde. khanacademy.org

Given the presence of a ketone in the molecule, selective reduction of the ester can be challenging. However, certain reagents exhibit chemoselectivity. For example, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is known to reduce carboxylic acids and, to some extent, esters, while being less reactive towards ketones compared to LiAlH₄. khanacademy.org More recently, catalytic methods using transition metals like manganese or cobalt in combination with silanes have been developed for the reduction of esters to alcohols under milder conditions. organic-chemistry.orgchemistryviews.org These catalytic systems offer an alternative to stoichiometric metal hydrides. organic-chemistry.orgnih.gov

The ester moiety can be converted into an amide through reaction with an amine. This aminolysis is often slow and may require heating or catalysis. mdpi.com A significant advancement in this area is the use of boron-based catalysts, such as boric acid or borate (B1201080) esters, to facilitate the direct amidation of esters. mdpi.comnih.gov

Boric acid-catalyzed amidation has emerged as a sustainable and efficient method. nih.govorgsyn.org The mechanism is thought to involve the formation of a reactive intermediate that facilitates the nucleophilic attack of the amine on the ester carbonyl. nih.govnih.gov These catalytic systems have shown a broad substrate scope and can even be used for the amidation of methyl esters. mdpi.comucl.ac.uk This method avoids the need to first hydrolyze the ester to a carboxylic acid and then use coupling agents, representing a more atom-economical approach. nih.govhighfine.com

Table 4: Catalysts for Amidation Reactions

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Direct Amidation of Carboxylic Acids | Borate Esters | High efficiency, broad scope, can be used for unprotected amino acids | nih.govucl.ac.uk |

| Direct Amidation of Carboxylic Acids | Boric Acid | Preserves stereochemical integrity, can be enhanced by co-catalysts like PEG | orgsyn.org |

| Amidation of Methyl Esters | Lanthanum-Sodium Complex | Heterobimetallic catalyst, mild conditions, solvent-free option | mdpi.com |

| Amidation of Methyl Esters | Boronic Acid Catalysts | Can be immobilized for easier recovery and reuse | mdpi.com |

Reactions on the Cyclohexane Ring System

The cyclohexane core of this compound is the primary site for a variety of transformations that modify the carbocyclic framework. These reactions leverage the presence of the ketone and the acidic protons alpha to the carbonyl groups.

Electrophilic and Nucleophilic Substitutions

Electrophilic Substitution: Direct electrophilic substitution on the saturated sp³ hybridized carbons of the cyclohexane ring is generally not feasible under standard conditions. However, the ketone functionality allows for the formation of enol or enolate intermediates, which possess nucleophilic character at the α-carbon. These intermediates can then react with electrophiles. For instance, halogenation at the α-position can occur via an enol or enolate, and other electrophiles can be introduced at the C2 or C4 positions through the nucleophilic character of the enolate. researchgate.net The reactivity of cyclohexanone (B45756) systems towards electrophiles is influenced by the stability gained in transitioning from an sp² center in the enolate to an sp³ center in the product. wikipedia.org

Nucleophilic Substitution: For a nucleophilic substitution to occur directly on the cyclohexane ring, a suitable leaving group must be present. Without such a group, the ring's carbons are not electrophilic enough to be attacked by nucleophiles. rsc.orgorganic-chemistry.org However, reactions can be designed where a leaving group is first introduced. For example, α-haloketones can be formed, which then undergo nucleophilic substitution. researchgate.net Furthermore, stereoselectivity in nucleophilic substitutions on substituted cyclohexanone systems, such as those involving acetals with leaving groups at the C-2 position, is a well-studied area, with outcomes often governed by principles like Felkin-Anh control. acs.org Intramolecular nucleophilic substitutions are also a key reaction class, leading to ring closures if a nucleophile and a leaving group are present in the same molecule in a suitable stereochemical arrangement. youtube.com

Alkylation and Alkylation Derivatives

One of the most synthetically valuable reactions for this compound is the alkylation of its enolate. As a β-keto ester, the protons on the carbons alpha to the ketone (C2 and C4) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with electrophiles like alkyl halides in an SN2 reaction to form a new carbon-carbon bond. unifei.edu.brnih.govrsc.org

The alkylation process involves two main steps:

Enolate Formation: A base, such as sodium ethoxide or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon. The choice of base can influence the regioselectivity of deprotonation (i.e., formation of the enolate at C2 vs. C4).

Nucleophilic Attack: The resulting enolate attacks an alkyl halide, displacing the halide leaving group. This step is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides over secondary, and not reacting with tertiary halides. nih.gov

Cyclic β-keto esters, such as ethyl 2-oxocyclohexanecarboxylate (a closely related structure), are frequently used in these transformations to produce 2-substituted cyclohexanones, often followed by hydrolysis and decarboxylation. unifei.edu.brnih.govacs.org The stereochemical outcome of alkylating cyclohexanone enolates is complex but often favors axial attack on kinetic grounds, as this pathway proceeds through a lower energy, chair-like transition state.

| Substrate | Base | Alkylating Agent | Product Type | Reference |

|---|---|---|---|---|

| Diethyl malonate | Sodium ethoxide | Alkyl halide (R-X) | α-substituted malonic ester | unifei.edu.br |

| Ethyl acetoacetate | Sodium ethoxide | Alkyl halide (R-X) | α-substituted β-keto ester | nih.gov |

| Ethyl 2-oxocyclohexanecarboxylate | Sodium ethoxide | Benzyl bromide | 2-benzyl-2-(ethoxycarbonyl)cyclohexan-1-one | nih.gov |

| 4-tert-Bu-cyclohexanone | LDA | Methyl iodide (MeI) | 2-methyl-4-tert-butylcyclohexan-1-one |

Ring Expansion Reactions

The six-membered ring of this compound can be expanded to form seven-membered or larger rings through various synthetic methodologies. These reactions are valuable for accessing medium-sized ring systems, which are common motifs in biologically active compounds.

Common strategies for ring expansion include:

Tiffeneau–Demjanov Rearrangement: This classic method involves the conversion of a cyclic ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and diazotization. The resulting unstable diazonium salt rearranges with the expansion of the ring.

Rearrangement of Spirocyclic Systems: Ring expansion can be achieved through the rearrangement of spirocyclic intermediates.

Radical-Mediated Ring Expansion: Free radical reactions can promote the expansion of cyclic systems. For example, the reaction of 1,3-diketone derivatives with reagents like tri-n-butyltin hydride (Bu₃SnH) and a radical initiator can lead to ring-expanded products.

Nucleophilic Ring Expansion: Certain reagents can induce ring expansion through nucleophilic attack followed by fragmentation. For instance, pyrimidine (B1678525) rings can be expanded to diazepines via the action of various nucleophiles.

While these are general strategies, their application to this compound would involve creating a suitable precursor for the rearrangement, such as converting the ketone to an amino alcohol for a Demjanov-type expansion.

Conjugate Additions (e.g., Michael Addition)

The enolate derived from this compound can act as a potent nucleophile in conjugate addition reactions, most notably the Michael addition. In this role, the compound is referred to as a "Michael donor." The reaction involves the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound, known as a "Michael acceptor."

The mechanism proceeds in three key steps:

Deprotonation: A base removes an acidic α-proton from the β-keto ester to form a stabilized enolate.

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor.

Protonation: The resulting new enolate is protonated to yield the final 1,5-dicarbonyl product.

This reaction is highly effective with donors that form particularly stable enolates, such as β-keto esters. A wide range of Michael acceptors can be used, including α,β-unsaturated ketones, aldehydes, esters, and nitriles. This reaction provides a powerful method for forming carbon-carbon bonds and constructing more complex molecules from simpler precursors.

| Category | Examples | Reference |

|---|---|---|

| Michael Donors | β-Diketones, β-Keto esters, Diethyl malonate, β-Keto nitriles, Nitro compounds | |

| Michael Acceptors | Propenal, 3-Buten-2-one, Ethyl propenoate, Propenenitrile, Nitroethylene |

Radical-Mediated Reactions

Radical chemistry offers alternative pathways for the transformation of this compound, particularly for decarboxylation, which allows for the removal of the ester functionality and the formation of new bonds at that position.

Decarboxylative Radical Processes

While the direct radical decarboxylation of the methyl ester is not a common transformation, the ester can first be hydrolyzed to the corresponding carboxylic acid. β-keto acids are known to undergo thermal decarboxylation, often through a non-radical, six-membered cyclic transition state, to yield a ketone.

For a true radical-mediated process, the Barton decarboxylation is a prominent method. acs.org This reaction involves converting the carboxylic acid into a thiohydroxamate ester, often called a Barton ester. This derivative then undergoes a radical chain reaction upon treatment with a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride) or upon photolysis. acs.org

The key steps of the Barton decarboxylation are:

Initiation: A radical initiator generates a tributyltin radical.

Propagation: The tin radical attacks the sulfur atom of the Barton ester, leading to the homolytic cleavage of the N-O bond. This forms a carboxyl radical.

Decarboxylation: The carboxyl radical rapidly loses carbon dioxide to form an alkyl radical.

Chain Transfer: The alkyl radical abstracts a hydrogen atom from tributyltin hydride to form the final alkane product and regenerate the tributyltin radical. acs.org

This methodology can also be adapted to form new C-C, C-halogen, or other C-heteroatom bonds by using appropriate radical trapping agents instead of a hydrogen donor. More recently, photoredox catalysis has emerged as a powerful tool for decarboxylative reactions of carboxylic acids and their derivatives, including β-keto esters, under mild conditions. wikipedia.org

Radical Cyclizations

Radical cyclization reactions are powerful methods for the construction of complex cyclic and polycyclic systems. The β-keto ester functionality in this compound can be exploited to generate radical intermediates that subsequently undergo intramolecular cyclization.

Manganese(III) acetate (B1210297) is a common oxidant used to initiate radical formation from β-keto esters. scripps.edumdpi.com The reaction proceeds via the formation of a manganese(III) enolate, which then oxidatively delivers a radical at the α-position. This radical can then add to a suitably positioned unsaturated bond within the molecule. While direct examples involving this compound are not prevalent in the literature, the reactivity of analogous acyclic and cyclic β-keto esters provides a strong precedent for its potential in such transformations. For instance, Mn(III)-based oxidative radical cyclizations have been extensively used in the synthesis of natural products, demonstrating the robustness of this methodology for creating new carbon-carbon bonds. scripps.edumdpi.com

More recently, photoredox catalysis has emerged as a mild and efficient alternative for generating radicals from β-keto esters. A notable example is the regio- and stereoselective photoredox-catalyzed cyclization of alkene-substituted β-ketoesters to synthesize polyfunctionalized cyclopentanones. nih.govnih.govacs.orgresearchgate.net In a representative system, an organic photocatalyst, such as 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN), is excited by visible light (e.g., blue LED) and initiates the radical cyclization cascade. A co-catalyst, like 2,4,6-triisopropyl-thiophenol (TRIPSH), often acts as a hydrogen atom transfer (HAT) agent to complete the catalytic cycle. nih.govresearchgate.net This method has been successfully applied in the asymmetric total synthesis of complex molecules like the tricyclic prostaglandin (B15479496) D2 metabolite methyl ester. nih.govnih.govacs.org

The general mechanism for such a photoredox-catalyzed radical cyclization is depicted below:

| Step | Description |

| 1. Photoexcitation | The photocatalyst (PC) absorbs light and is promoted to an excited state (PC*). |

| 2. Radical Generation | The excited photocatalyst facilitates the formation of a radical from the β-keto ester. |

| 3. Cyclization | The generated radical undergoes an intramolecular cyclization onto a pendant alkene or other unsaturated group. |

| 4. Hydrogen Atom Transfer | A HAT agent donates a hydrogen atom to the cyclized radical, affording the final product. |

| 5. Catalyst Regeneration | The photocatalyst is regenerated, completing the catalytic cycle. |

Given these precedents, it is highly plausible that a suitably functionalized derivative of this compound could undergo similar photoredox-catalyzed radical cyclizations to generate novel bicyclic or spirocyclic structures.

Synergistic Photoredox and Iron Catalysis

The combination of photoredox catalysis with other catalytic systems, such as transition metal catalysis, can enable novel and challenging transformations. Iron, being an abundant, inexpensive, and environmentally benign metal, is an attractive candidate for such synergistic catalytic systems. rochester.edunih.gov

Iron-catalyzed photoredox reactions have been developed for a range of transformations, including C-H functionalization. rochester.edunih.govmdpi.comnih.gov In a typical scenario, a photocatalyst absorbs light and engages in a single-electron transfer (SET) process, while an iron catalyst mediates a separate bond-forming or bond-breaking step. This dual catalytic approach can overcome the limitations of either individual catalytic system.

For a substrate like this compound, synergistic photoredox and iron catalysis could potentially be used for C-H functionalization reactions at various positions on the cyclohexane ring. nih.gov The ketone moiety itself can act as a directing group in certain transition metal-catalyzed C-H activation reactions. rsc.org While specific examples with this exact substrate are scarce, the general principles of iron-catalyzed C-H activation offer a glimpse into the possibilities. For instance, iron complexes can catalyze the C-H functionalization of ketones and other carbonyl compounds, often involving the formation of an iron enolate or a related intermediate. nih.govacs.org

A hypothetical synergistic cycle could involve the following key steps:

| Step | Description |

| 1. Photoexcitation | A photocatalyst is excited by visible light. |

| 2. Redox Event | The excited photocatalyst engages in an SET event with either the substrate or the iron catalyst. |

| 3. Iron-Mediated C-H Activation | The iron catalyst, in its activated state, facilitates the cleavage of a C-H bond on the cyclohexyl ring. |

| 4. Radical/Ionic Pathway | The resulting intermediate undergoes further reaction, such as coupling with another radical or nucleophile. |

| 5. Catalyst Regeneration | Both the photocatalyst and the iron catalyst are regenerated to complete the dual catalytic cycle. |

This approach holds promise for the late-stage functionalization of complex molecules, and the development of such methods for substrates like this compound would be of significant synthetic interest.

Rearrangement Reactions

Rearrangement reactions offer a powerful means to restructure molecular skeletons and access new chemical space. For this compound, the keto-enol tautomerism of the β-keto ester system provides an entry into various rearrangement pathways.

One of the classic rearrangement reactions involving esters is the Fries rearrangement, where a phenolic ester rearranges to a hydroxy aryl ketone in the presence of a Lewis acid. bdu.ac.in While not directly applicable to our aliphatic substrate, the underlying principle of acyl group migration can be extended. A more relevant transformation for this compound would be the O-to-C rearrangement of its corresponding enol ester.

An enol ester, such as an enol acetate, can be readily prepared from the parent β-keto ester. This enol acetate can then undergo a rearrangement, typically under the influence of a Lewis acid or via a photochemical pathway, to afford a C-acylated product. This type of rearrangement would result in the formation of a 1,3-dicarbonyl compound with a different substitution pattern.

The general scheme for an O-to-C rearrangement of an enol ester of this compound would be as follows:

| Reactant | Reagents | Product |

| This compound | 1. Enolization/Acylation (e.g., Ac₂O, base) | Enol Acetate Intermediate |

| Enol Acetate Intermediate | Lewis Acid (e.g., AlCl₃) or Photolysis | C-Acylated 1,3-Dicarbonyl Compound |

This transformation could provide access to novel C-2 substituted cyclohexanone derivatives, which would be challenging to synthesize through direct alkylation or acylation methods due to potential issues with regioselectivity. The stereochemistry at the C-1 position would likely be retained during this process, making it a potentially valuable method for the synthesis of new chiral building blocks.

Stereochemical Aspects and Chiral Control in Synthetic Research

Diastereoselectivity in Multi-step Synthesis

In a multi-step synthesis starting with a single enantiomer like Methyl (1R)-3-oxocyclohexane-1-carboxylate, the introduction of new stereocenters can lead to the formation of diastereomers. Diastereoselectivity refers to the preferential formation of one diastereomer over another. The existing (1R) center on the cyclohexane (B81311) ring can influence the stereochemical course of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection.

For example, the reduction of the ketone at the C-3 position introduces a new stereocenter, creating a hydroxyl group. This can result in two possible diastereomers: one where the new hydroxyl group is cis to the methyl carboxylate group at C-1, and one where it is trans. The outcome is often dictated by the steric hindrance imposed by the substituents on the ring, which directs the incoming reagent (e.g., a hydride) to the less hindered face of the carbonyl.

A prominent example of the importance of diastereoselectivity is in the total synthesis of the anti-influenza drug oseltamivir (B103847). wikipedia.org While oseltamivir is commercially produced from shikimic acid, synthetic routes developed from other starting materials illustrate the challenges of controlling multiple stereocenters. wikipedia.orgresearchgate.net In these complex syntheses, each new stereocenter must be formed with a specific orientation relative to the others, a challenge that requires careful selection of reagents and reaction conditions. For instance, the formation of an aziridine (B145994) ring and its subsequent regioselective opening are key steps where diastereoselectivity is paramount. nih.gov

Table 1: Diastereoselective Reduction of this compound This table illustrates the potential diastereomeric products from a common synthetic transformation.

| Reactant | Reagent | Possible Products | Stereochemical Relationship |

| This compound | Sodium borohydride (B1222165) (NaBH₄) | Methyl (1R, 3S)-3-hydroxycyclohexane-1-carboxylate | cis or trans |

| Methyl (1R, 3R)-3-hydroxycyclohexane-1-carboxylate | cis or trans |

Enantioselectivity and Chiral Induction

Enantioselectivity is the preference for the formation of one enantiomer over its mirror image. When using a chiral, enantiomerically pure starting material like this compound, the goal is often to transfer the existing chirality to new parts of the molecule, a process called chiral induction. This molecule is a valuable member of the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products that serve as starting materials for complex chiral molecules. youtube.com

The synthesis of oseltamivir, which has three stereocenters, is a case study in the importance of controlling stereochemistry to obtain the single desired isomer out of eight possibilities. google.com Syntheses starting from chiral pool materials like (−)-shikimic acid or other chiral precursors rely on the initial stereochemistry to guide the formation of all subsequent stereocenters. researchgate.net Key transformations, such as palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) or rhodium-catalyzed aziridination, are designed to proceed with high levels of stereocontrol, ensuring the correct absolute stereochemistry in the final product. nih.gov

Conformational Analysis and its Influence on Reactivity

The reactivity of cyclic molecules like this compound is heavily influenced by their three-dimensional shape or conformation. The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. For a substituted cyclohexane, two distinct chair conformations are possible, which can interconvert via a "ring-flip."

In the case of this compound, the bulky methyl carboxylate group at the C-1 position will strongly prefer to occupy an equatorial position rather than an axial one. The equatorial position minimizes destabilizing steric clashes, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring.

This conformational preference has significant consequences for the molecule's reactivity. For instance, in the reduction of the C-3 ketone, the trajectory of the attacking hydride reagent is determined by the steric environment. With the C-1 substituent locked in the equatorial position, the reagent may preferentially attack from the axial face, leading to the formation of an equatorial alcohol, as this pathway is often less sterically hindered. The precise conformational profile is typically determined using a combination of spectroscopic methods, like Nuclear Magnetic Resonance (NMR), and computational modeling. soton.ac.uk

Table 2: Conformational Preference of this compound This table outlines the two possible chair conformations and highlights the more stable form.

| Conformation | Position of -COOCH₃ Group at C-1 | Key Steric Interactions | Relative Stability |

| Chair Form A | Equatorial | Minimized steric strain | More stable (preferred) |

| Chair Form B | Axial | 1,3-diaxial interactions with axial hydrogens | Less stable |

Retention and Inversion of Configuration in Transformations

Transformations occurring directly at the C-1 stereocenter can proceed with either retention of the original (1R) configuration or inversion to the opposite (1S) configuration. For such a change to occur, a chemical bond to the chiral center must be broken and reformed.

Inversion of Configuration: This typically occurs in bimolecular nucleophilic substitution (Sₙ2) reactions. If the methyl carboxylate group were converted into a good leaving group, a nucleophile would attack the C-1 carbon from the side opposite to the leaving group, resulting in an inversion of the stereocenter.

Retention of Configuration: This outcome means the product maintains the original (1R) configuration. Retention can occur through several mechanisms, such as a reaction pathway involving two sequential inversions (a "double inversion") or a reaction where the incoming nucleophile attacks from the same face from which the leaving group departs. Certain molecular rearrangements can also proceed with retention of configuration at the migrating center.

The ability to control whether a reaction at a chiral center proceeds with retention or inversion is a powerful tool in synthetic strategy, allowing chemists to access specific stereoisomers that might otherwise be difficult to prepare.

Advanced Spectroscopic and Analytical Methods for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. ox.ac.uk For Methyl (1R)-3-oxocyclohexane-1-carboxylate, ¹H NMR, ¹³C NMR, and two-dimensional NMR methods are employed to assign every atom its specific place in the molecular structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, the protons on the cyclohexane (B81311) ring and the methyl ester group give rise to distinct signals. The methoxy (B1213986) group (-OCH₃) protons are chemically equivalent and not coupled to other protons, thus appearing as a sharp singlet. The protons on the cyclohexane ring are in more complex electronic environments and are coupled to each other, resulting in multiplets. The integration of these signals corresponds to the number of protons in each unique environment.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.7 | Singlet | 3H |

| Ring Protons | ~1.8 - 2.8 | Multiplets | 9H |

Note: The exact chemical shifts and multiplicities of the ring protons can be complex due to conformational dynamics and diastereotopicity.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type. shout.education In this compound, seven distinct carbon signals are expected, as the plane of symmetry is absent due to the chiral center. The carbonyl carbons of the ketone and ester functionalities are particularly deshielded and appear far downfield. libretexts.org The carbon of the methyl ester appears in the typical range for an ether-linked sp³ carbon, while the sp³ carbons of the cyclohexane ring appear at higher fields. researchgate.net

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | ~208 |

| Ester Carbonyl (C=O) | ~173 |

| Quaternary Carbon (C1) | ~55 |

| Methoxy Carbon (-OCH₃) | ~52 |

| Ring Methylene (B1212753) Carbons (CH₂) | ~25 - 45 |

Note: These are approximate values. The exact shifts depend on the solvent and experimental conditions.

To definitively assign the complex signals of the cyclohexane ring protons and carbons, two-dimensional (2D) NMR techniques are utilized. ox.ac.uk

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. It would show correlations between adjacent protons on the cyclohexane ring, allowing for the tracing of the C-C bond connectivity through the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C NMR data, confirming, for example, which proton multiplet corresponds to which ring methylene carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is useful for identifying the quaternary carbon (C1) by showing correlations from the protons on C2 and C6 to the C1 carbon. It would also show a correlation between the methoxy protons and the ester carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. docbrown.info The spectrum of this compound is characterized by the presence of two distinct carbonyl groups.

The key absorptions are:

Ketone C=O Stretch: A strong, sharp absorption band typically appears around 1715 cm⁻¹. This is characteristic of a saturated cyclic ketone.

Ester C=O Stretch: A strong, sharp absorption band is observed at a slightly higher frequency, typically around 1735 cm⁻¹. researchgate.net

C-O Stretches: Absorptions corresponding to the C-O single bond stretching of the ester group are found in the 1300-1100 cm⁻¹ region.

C-H Stretches: Absorptions for sp³ C-H bonds are located just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | ~1735 |

| Ketone | C=O Stretch | ~1715 |

| Ester | C-O Stretch | ~1300-1100 |

| Alkane | C-H Stretch | ~2850-2960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and fragmentation pattern. The molecular formula for this compound is C₈H₁₂O₃, corresponding to a molecular weight of 156.18 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 156. Common fragmentation pathways would include:

Loss of the methoxy group (•OCH₃), leading to a fragment at m/z = 125.

Loss of the methoxycarbonyl group (•COOCH₃), resulting in a fragment at m/z = 97.

Cleavage of the cyclohexane ring through various pathways, such as retro-Diels-Alder type reactions if unsaturation were present, or other complex rearrangements characteristic of cyclic ketones.

Chromatographic Techniques for Separation and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a chiral compound. This method utilizes a chiral stationary phase (CSP), which is itself enantiomerically pure. windows.net

The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers of this compound and the chiral stationary phase. These diastereomeric interactions have different energies, causing one enantiomer to be retained on the column longer than the other. This results in two distinct peaks in the chromatogram, one for the (1R)-enantiomer and one for the (1S)-enantiomer, allowing for their accurate quantification. Polysaccharide-based CSPs are commonly effective for separating a wide range of racemic mixtures. windows.net

Table 2: Illustrative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| This compound | 8.5 | 99.5 |

| Methyl (1S)-3-oxocyclohexane-1-carboxylate | 10.2 | 0.5 |

| Enantiomeric Excess (e.e.) | \multicolumn{2}{c|}{99.0%} |

Note: The data above is hypothetical and for illustrative purposes. Actual retention times depend on the specific column, mobile phase, and flow rate used.

Gas Chromatography (GC) is a vital analytical technique for assessing the purity and quantifying volatile compounds like this compound. In a typical GC analysis, the sample is vaporized and passed through a column. Compounds are separated based on their boiling points and interactions with the stationary phase, allowing for the detection and quantification of any volatile impurities.

For stereochemical analysis, GC can be performed using a chiral column. Similar to chiral HPLC, these columns contain a chiral stationary phase that interacts differently with the (1R) and (1S) enantiomers, enabling their separation and the determination of enantiomeric purity. This method is particularly useful due to the volatility of the methyl ester.

X-ray Diffraction Analysis (for Crystalline Derivatives)

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal. Since this compound is often a liquid or low-melting solid, it is typically unsuitable for direct analysis.

To overcome this, the compound can be chemically converted into a suitable crystalline derivative. This is often achieved by reacting it with a chiral, enantiomerically pure reagent to form a diastereomeric derivative, or with a reagent that induces crystallization. Once a suitable crystal is grown, X-ray diffraction analysis provides precise data on bond lengths, bond angles, and the spatial arrangement of all atoms. researchgate.netmdpi.com This analysis yields a definitive structural proof and unequivocally confirms the (1R) absolute configuration at the chiral carbon center. mdpi.comresearchgate.net

Table 3: Information Obtained from X-ray Diffraction of a Crystalline Derivative

| Parameter | Description | Significance for Structure Elucidation |

|---|---|---|

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Foundational data for solving the crystal structure. |

| Space Group | The symmetry elements present within the crystal. | Confirms the chirality of the molecule within the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. | Defines the complete 3D molecular structure. |

| Bond Lengths & Angles | Calculated distances and angles between atoms. | Confirms the molecular connectivity and geometry. |

| Absolute Configuration | The absolute spatial arrangement (R/S) at the chiral center. | Provides definitive proof of the (1R) stereochemistry. |

Theoretical and Computational Investigations

Mechanistic Pathways and Transition State Analysis

The formation of Methyl (1R)-3-oxocyclohexane-1-carboxylate can be envisioned through a Michael or conjugate addition reaction. masterorganicchemistry.com This class of reactions involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.combeilstein-journals.org In a likely synthetic route, a methyl malonate equivalent would act as the nucleophile, attacking a cyclohexenone precursor. The reaction proceeds through the formation of an enolate, followed by conjugate addition to the electrophilic alkene, and subsequent protonation to yield the final product. masterorganicchemistry.com

While specific transition state analyses for the synthesis of this compound are not extensively documented in publicly available literature, theoretical studies on related Michael additions provide insight. The transition state in these reactions is a critical determinant of stereoselectivity. researchgate.net Computational models, such as those employing Density Functional Theory (DFT), can be used to calculate the energies of various transition state structures, thereby predicting the most likely reaction pathway and the stereochemical outcome. researchgate.netnih.gov For instance, in related systems, the approach of the nucleophile (axial or equatorial) to the cyclohexanone (B45756) ring in the transition state dictates the stereochemistry of the final product. researchgate.net Factors such as steric hindrance and electronic interactions stabilize or destabilize these transition states. researchgate.net

Conformational Landscapes and Energy Minimization

The cyclohexane (B81311) ring of this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. libretexts.org For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position, with the equatorial position being generally more stable for larger groups to avoid 1,3-diaxial strain. libretexts.orgopenochem.org

In the case of this compound, the methoxycarbonyl group is the key substituent. The two primary chair conformations would be one with the methoxycarbonyl group in an axial position and the other with it in an equatorial position. The equatorial conformation is expected to be significantly more stable due to the steric bulk of the methoxycarbonyl group, which would otherwise lead to unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.org

Energy minimization calculations, often performed using molecular mechanics force fields or quantum mechanical methods, can quantify the energy difference between these conformers. nih.gov For methylcyclohexane, the equatorial conformer is more stable by approximately 7.3 kJ/mol. openochem.org A similar or even greater energy difference would be expected for the larger methoxycarbonyl group.

Table 1: General Conformational Energy Differences in Substituted Cyclohexanes

| Substituent | A-Value (Equatorial Preference, kJ/mol) |

| -CH₃ | ~7.3 |

| -Cl | ~2.2 |

| -OH | ~2.1-4.2 |

| -COOCH₃ | Expected to be significant |

Note: Specific A-value for the methoxycarbonyl group in this exact system requires dedicated computational studies.

Prediction of Stereoselectivity and Enantiomeric Excess

The synthesis of the specific (1R) enantiomer of Methyl 3-oxocyclohexane-1-carboxylate requires an asymmetric synthesis approach. Predicting the stereoselectivity and the resulting enantiomeric excess (e.e.) is a key challenge and an active area of computational chemistry research. jlu.edu.cnnih.gov

For reactions involving cyclohexanone derivatives, the stereochemical outcome is often governed by the facial selectivity of the nucleophilic attack. researchgate.netchempedia.info In the context of an asymmetric synthesis, a chiral catalyst or auxiliary is employed to favor the formation of one enantiomer over the other. acs.orgnih.gov Computational models can be used to investigate the interactions between the substrate, the reagent, and the chiral catalyst in the transition state. researchgate.net By comparing the activation energies of the transition states leading to the (R) and (S) products, the enantiomeric excess can be predicted.

Machine learning models are also emerging as a powerful tool for predicting enantioselectivity. jlu.edu.cn These models are trained on large datasets of asymmetric reactions and can learn the complex relationships between the structures of the reactants and catalysts and the stereochemical outcome of the reaction. jlu.edu.cn

Electronic Structure Calculations (e.g., DFT methods)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules like this compound. dntb.gov.uanih.gov DFT calculations can provide valuable information about the molecule's geometry, charge distribution, and orbital energies. nih.govacs.orgresearchgate.net

The PubChem database provides some predicted electronic properties for the related racemic compound, methyl 3-oxocyclohexane-1-carboxylate. uni.lu These predictions are based on computational models and offer a glimpse into the molecule's characteristics.

Table 2: Predicted Electronic Properties for Methyl 3-oxocyclohexane-1-carboxylate

| Property | Predicted Value |

| XlogP | 0.3 |

| Monoisotopic Mass | 156.07864 Da |

Source: PubChem. uni.lu These values are for the racemic mixture and are computationally predicted.

DFT calculations can be further employed to understand the reactivity of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov The distribution of electrostatic potential on the molecular surface can also reveal reactive sites. dntb.gov.ua In related systems, DFT has been used to rationalize the stereochemical outcomes of reactions by analyzing the electronic properties of the transition states. nih.gov

Molecular Dynamics Simulations (if applicable to reactivity)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, which can be relevant to their reactivity. uci.edursc.org While specific MD simulations focusing on the reactivity of this compound are not readily found in the literature, studies on the parent cyclohexanone molecule demonstrate the potential of this technique. acs.orgnih.gov

MD simulations can be used to explore the conformational flexibility of the molecule and the solvent effects on its structure and reactivity. rsc.org For example, simulations could model the approach of a nucleophile to the cyclohexanone ring, providing a dynamic picture of the reaction process. In the context of enzyme-catalyzed reactions, MD simulations are frequently used to study the binding of a substrate to the active site and the subsequent chemical transformations. rsc.org

For a molecule like this compound, MD simulations could potentially be used to:

Explore the conformational landscape in different solvents.

Simulate the binding of the molecule to a chiral catalyst.

Investigate the dynamic events leading to a chemical reaction, complementing the static picture provided by transition state theory.

However, the application of MD simulations to study the reactivity of relatively small molecules in solution can be computationally demanding and is less common than their use in studying large biomolecular systems.

Applications in Advanced Organic Synthesis and Methodology Development

Role as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure nature of Methyl (1R)-3-oxocyclohexane-1-carboxylate makes it an excellent starting point for the synthesis of complex chiral molecules. The term "chiral building block" refers to a molecule that possesses one or more stereocenters and can be incorporated into a larger synthetic scheme, thereby transferring its chirality to the final product. This strategy is a cornerstone of asymmetric synthesis, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active.

While specific total syntheses of complex natural products originating directly from this compound are not extensively detailed in readily available literature, its structural motif is a common feature in many synthetic intermediates. The general principle involves utilizing the existing stereocenter and the ketone functionality to introduce new stereocenters and build up molecular complexity in a controlled manner.

Intermediates in the Preparation of Scaffolds for Chemical Research

The concept of molecular scaffolds is central to medicinal chemistry and drug discovery. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. This library can then be screened for biological activity. This compound is an attractive precursor for generating diverse scaffolds due to its bifunctional nature (a ketone and an ester) and its defined stereochemistry.

For instance, the cyclohexanone (B45756) ring can be a template for the synthesis of spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, have a three-dimensional structure that is of increasing interest in drug design. nih.gov The inherent three-dimensionality and structural novelty of spiro scaffolds have led to their increasing use in drug discovery. nih.gov Synthetic methods to access spiro building blocks are crucial for expanding the available chemical space for new therapeutics. nih.gov

Use in the Development of New Synthetic Methodologies

The development of new synthetic methodologies is a fundamental aspect of organic chemistry, enabling the construction of molecules with greater efficiency and selectivity. Chiral molecules like this compound can serve as important substrates to test and showcase the utility of new reactions.

For example, cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool for building molecular complexity rapidly. arkat-usa.orgfrontiersin.org The development of such reactions often relies on substrates that can undergo a sequence of transformations. While specific literature detailing the use of this compound as the primary substrate in a novel cascade reaction is not prominent, its functional group arrangement makes it a suitable candidate for such investigations. The development of efficient methods for constructing polycyclic ring systems is highly desirable, particularly in medicinal chemistry. arkat-usa.org

Precursor for the Synthesis of Conformationally Constrained Analogs

Conformationally constrained analogs of biologically active molecules are of great interest in drug discovery. By restricting the flexibility of a molecule, it is often possible to increase its binding affinity and selectivity for a biological target. The rigid bicyclo[2.2.2]octane framework is a classic example of a conformationally constrained system. nih.gov These structures can act as mimics of peptide secondary structures, such as β-turns or β-sheets. capes.gov.br

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of greener and more efficient methods for synthesizing chiral cyclohexanones like Methyl (1R)-3-oxocyclohexane-1-carboxylate is a key focus of current research. Traditional industrial syntheses of cyclohexanone (B45756), a common precursor, often involve the oxidation of cyclohexane (B81311) or the reduction of phenol, which can require harsh conditions and strong redox agents. nih.govwikipedia.org There is a significant drive to replace these methods with more sustainable alternatives.

Future work will likely concentrate on discovering and engineering new enzymes, optimizing reaction conditions for biocatalysis, and developing integrated processes that combine the best of chemical and biological transformations to create highly efficient and environmentally benign synthetic pathways.

Exploration of Novel Catalytic Systems for Enantiocontrol

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules for the pharmaceutical industry. nih.govnih.gov The development of novel catalytic systems for the enantioselective synthesis of this compound and its analogues is a vibrant area of research.

Key Catalytic Strategies:

| Catalytic System | Description | Key Advantages | Enantioselectivity (ee) | Reference(s) |

| Ene-Reductases | Biocatalysts (e.g., OPR3, YqjM) used for the asymmetric desymmetrization of prochiral cyclohexadienones. | High enantioselectivity, mild reaction conditions. | Up to >99% | acs.org, nih.gov |

| Ruthenium Catalysts | Bifunctional ruthenium complexes used for asymmetric transfer hydrogenation (ATH) of cyclohexenones. | Access to both enantiomers of the product by selecting the catalyst's chirality. | Up to 92% | mdpi.com, nih.gov |

| Cyclohexanone Monooxygenase (CHMO) | An enzyme engineered for promiscuous photoinduced synthesis of chiral α-fluoroketones. | High yields and stereoselectivity for fluorinated compounds. | Up to 99:1 e.r. | nih.gov |

| Organocatalysts | Small organic molecules (e.g., chiral thiourea-boronic acid hybrids) that catalyze asymmetric reactions. | Metal-free, avoids toxic heavy metals. | High enantioselectivity reported for specific reactions. | acs.org, kyoto-u.ac.jp |

Enzymatic strategies are particularly powerful, with ene-reductases like OPR3 and YqjM demonstrating exceptional enantioselectivity (>99% ee) in the synthesis of chiral cyclohexenones. acs.orgnih.gov These biocatalysts are stable and suitable for preparative-scale processes. acs.org Similarly, transition-metal catalysis, such as asymmetric transfer hydrogenation using ruthenium catalysts, provides a versatile method to produce chiral hydroxy-cyclohexanones with high enantiopurity. mdpi.comnih.gov The field of organocatalysis continues to expand, offering metal-free alternatives for various stereoselective bond-forming reactions. acs.org Future research will focus on discovering new catalysts, expanding the substrate scope of existing systems, and fine-tuning catalyst structures to achieve even greater control over stereochemistry. acs.orgrsc.org

Integration into Flow Chemistry and Automated Synthesis

The integration of synthetic routes into continuous-flow and automated systems offers significant advantages in terms of safety, efficiency, scalability, and process control. mdpi.comeuropa.eu Flow chemistry is particularly beneficial for handling hazardous reagents or highly exothermic reactions by maintaining small reaction volumes and providing superior heat and mass transfer. europa.euflinders.edu.au

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including those derived from cyclohexanone, is increasingly being adapted to flow processes. researchgate.netsemanticscholar.orgtue.nl For example, a multi-step continuous-flow platform has been developed for the synthesis of the analgesic drug tramadol, starting from cyclohexanone. researchgate.net Such systems can incorporate in-line purification and analysis, reducing manual intervention and allowing for on-demand compound generation. flinders.edu.auresearchgate.net The ability to couple individual reaction steps seamlessly without isolating intermediates is a major benefit. mdpi.com

Future directions will involve designing more complex, multi-step flow syntheses for chiral building blocks like this compound. This includes the development of packed-bed reactors with immobilized catalysts and integrated solvent-switching capabilities to create fully automated "synthesis machines". mdpi.comflinders.edu.au

Discovery of New Reactivity Modes and Transformations

This compound and related chiral cyclohexanones are versatile synthetic intermediates whose value can be amplified by discovering new ways to transform them into more complex molecules. nih.govacs.org The ketone and enone functionalities present in these structures serve as handles for a wide array of chemical reactions.

Researchers have demonstrated the diversification of chiral cyclohexenone products through subsequent reactions like Michael additions and Corey-Chaykovsky cyclopropanations, preserving the integrity of the established stereocenter. acs.orgnih.gov Other innovative strategies include using β-hydroxysulfoxides as masked ketone equivalents, which, after a series of transformations including conjugate additions and eliminations, provide access to a variety of polysubstituted, enantiomerically pure cyclohexanones. rsc.org Furthermore, domino reactions, such as a Michael/Michael sequence, can be employed to construct complex polycyclic systems like bicyclo[2.2.2]octanone derivatives from simple cyclohexenone precursors. researchgate.net The development of tandem catalytic processes that create multiple C-C bonds in a single pot offers a convergent and mild approach to highly functionalized cyclic ketones. nih.gov

The ongoing exploration of new reactions and transformations will continue to expand the synthetic utility of these chiral building blocks, enabling the construction of novel and intricate molecular architectures.

Computational Chemistry-Driven Design of Novel Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity, thereby accelerating the design of new reactions and catalysts. acs.orgnih.gov In the context of this compound synthesis, computational studies provide deep mechanistic insights that are difficult to obtain through experiments alone.

For example, combined quantum mechanics/molecular mechanics (QM/MM) calculations have been used to elucidate the origins of the high enantioselectivity observed in ene-reductase-catalyzed reactions. acs.orgnih.gov DFT studies have also been employed to investigate the photochemical reactions of cyclohexenone derivatives and to clarify product structures and reaction pathways. rsc.org In catalyst design, computational methods are used to screen potential candidates, predict their properties, and rationalize their behavior, guiding experimental efforts toward the most promising systems. acs.orgacs.org For instance, DFT calculations can help understand the interaction between a catalyst and substrate, revealing the key factors that control stereoselectivity. acs.org

The future will see an even tighter integration of computational and experimental work. Automated in silico design workflows will enable the rapid generation and evaluation of novel catalysts and reaction pathways, significantly shortening the development cycle for new synthetic methods. acs.org

Expansion of Applications in Chemical Diversity Libraries for Research

Chiral building blocks like this compound are of immense value in the construction of chemical diversity libraries for drug discovery and other life sciences research. nih.govenamine.net The pharmaceutical industry has a continuously rising demand for enantiomerically pure compounds, as biological targets are chiral and often interact differently with different stereoisomers. nih.govenamine.net

The ability to synthesize a core scaffold like a chiral cyclohexanone and then systematically modify it through various reactions is central to creating a library of structurally diverse molecules. nih.govacs.orgnih.gov This diversification allows for the exploration of a broader chemical space in the search for new hits and leads in drug development programs. enamine.net Chiral equivalents of cyclohexenone have been successfully used to generate a variety of natural products in an enantiocontrolled fashion, showcasing their utility as versatile starting points for complex syntheses. iupac.org

Future efforts will focus on leveraging automated and flow-chemistry platforms to rapidly generate these libraries. By combining the efficient, stereocontrolled synthesis of the core building block with a wide range of diversification reactions, researchers can quickly produce large collections of unique, three-dimensional molecules for high-throughput screening and other research applications, ultimately accelerating the discovery of new bioactive compounds. flinders.edu.au

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl (1R)-3-oxocyclohexane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound can be synthesized via nitrile hydrolysis followed by esterification. For example, 3-oxocyclohexane-1-carbonitrile is hydrolyzed to the carboxylic acid and subsequently esterified with methanol under acidic conditions . Key parameters include temperature control (60–80°C) and catalyst choice (e.g., H₂SO₄ or BF₃·Et₂O) to minimize racemization.

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless conditions) to enforce the (1R) configuration. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

- Techniques :

-

X-ray Crystallography : Resolves absolute configuration and ring puckering parameters (e.g., using SHELXL for refinement ).

-

NMR Spectroscopy : H-H NOESY and C DEPT135 distinguish equatorial/axial substituents on the cyclohexane ring. Coupling constants () inform conformational preferences .

-

Chiral GC/MS : Validates enantiopurity by comparing retention times with racemic standards .

Analytical Method Key Parameters Application X-ray Crystallography Resolution < 1.0 Å Absolute configuration H NMR Coupling constants Conformational analysis Chiral HPLC Mobile phase pH Enantiomeric excess

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data regarding the compound’s conformational dynamics?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model low-energy conformers. Compare computed NMR chemical shifts (via GIAO method) and IR spectra with experimental data to validate models .

- Case Study : Discrepancies in ring puckering (e.g., chair vs. twist-boat) observed via X-ray vs. NMR can be resolved by analyzing Cremer-Pople parameters (e.g., , ) derived from crystallographic data .

Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloadditions, and how can regioselectivity be controlled?

- Reactivity : The 3-oxo group activates the cyclohexane ring as a dienophile. Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO interactions favoring endo selectivity .

- Regioselectivity : Substituent effects (e.g., ester groups) direct attack via steric and electronic modulation. Use Lewis acids (e.g., AlCl₃) to stabilize transition states and enhance regiocontrol .

Q. How do solvent polarity and temperature affect the compound’s tautomeric equilibrium between keto and enol forms?

- Experimental Design :

Variable-Temperature NMR : Track enol/keto ratio in DMSO-d₆ vs. CDCl₃ at 25–80°C.

UV-Vis Spectroscopy : Monitor shifts (250–300 nm) indicative of tautomeric shifts.

- Findings : Polar aprotic solvents (DMSO) stabilize the enol form via hydrogen bonding, while nonpolar solvents (CHCl₃) favor the keto form. Activation energy () for tautomerization is ~45 kJ/mol .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s catalytic activity in asymmetric synthesis?

- Root Cause : Variability in catalyst loading (5–20 mol%), solvent (THF vs. toluene), and substrate scope (aryl vs. alkyl ketones).

- Resolution : Replicate experiments using standardized conditions (10 mol% catalyst, THF, 25°C) and report turnover numbers (TON) and enantioselectivity. Cross-validate with kinetic studies (e.g., Eyring plots) .

Methodological Recommendations

- Crystallography : Use WinGX/ORTEP for structure refinement and visualization of anisotropic displacement parameters .

- Computational Modeling : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities in enzyme-substrate complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.